N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a thiazole-based carboxamide featuring a benzodioxole scaffold and a substituted phenyl group. Its structure comprises:
Properties
IUPAC Name |
N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-11-2-4-13(21)7-15(11)23-18(25)8-14-9-29-20(22-14)24-19(26)12-3-5-16-17(6-12)28-10-27-16/h2-7,9H,8,10H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFPBZNARJWFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown activity against various enzymes and receptors, which could suggest potential targets for this compound.
Mode of Action
It’s known that many compounds with similar structures interact with their targets by forming covalent bonds, disrupting the normal function of the target molecule.
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds are known to have varying degrees of absorption, distribution, metabolism, and excretion (adme) properties.
Biological Activity
N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 421.92 g/mol. The structural features include a thiazole moiety and a benzo[d][1,3]dioxole ring, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is critical for managing conditions like Alzheimer's disease. In vitro studies have demonstrated that derivatives containing thiazole rings exhibit significant AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders .
- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines. For example, derivatives of thiazole and benzo[d][1,3]dioxole have been associated with tumor growth inhibition and apoptosis induction in various cancer types .
Anticancer Activity
A study evaluated the cytotoxic effects of related compounds against 12 human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with some compounds showing potency comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.0 | High potency |
| Compound B | MCF7 (Breast) | 10.5 | Comparable to cisplatin |
| Compound C | HeLa (Cervical) | 20.0 | Moderate activity |
Neuroprotective Activity
In another study focusing on neuroprotective effects, compounds similar to this compound were tested for their ability to inhibit AChE. The most potent compound demonstrated an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's disease .
Case Studies
- Case Study on Cancer Cell Lines : A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.
- Neuroprotective Effects : In vivo studies using animal models have shown that administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers, supporting its potential use in treating Alzheimer's disease.
Scientific Research Applications
Antimicrobial Activity
Several studies have indicated that compounds similar to N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising results against various bacterial strains and fungi.
In a related study, derivatives were tested for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi using the turbidimetric method. The results indicated that specific derivatives displayed potent antimicrobial effects, suggesting that modifications to the thiazole structure can enhance activity against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. A notable study involved the synthesis of thiazole derivatives that were assessed for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer). The results demonstrated that certain compounds exhibited significant growth inhibition percentages, indicating their potential as anticancer agents .
Table 2: Anticancer Activity Results
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| Compound D6 | MCF7 | 75% |
| Compound D7 | MCF7 | 80% |
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A comprehensive study synthesized various thiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic methods (NMR, IR), and their antimicrobial activities were assessed. Molecular docking studies provided insights into the binding interactions with target proteins, revealing that modifications in the thiazole ring significantly impacted the binding affinity and biological activity .
Case Study 2: Structure–Activity Relationship Analysis
Research focused on the structure–activity relationship (SAR) of thiazole-based compounds indicated that specific substitutions on the thiazole ring influenced both antimicrobial and anticancer activities. By systematically altering functional groups on the thiazole moiety, researchers identified optimal configurations that maximized efficacy against resistant bacterial strains and cancer cell lines .
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Electron-withdrawing vs. Electron-donating groups : The 5-chloro substituent (main compound) may enhance binding to electrophilic targets compared to methyl or methoxy groups in analogs .
- Solubility : Methoxy-substituted derivatives (e.g., CAS 941947-59-7) likely exhibit improved aqueous solubility due to polar oxygen atoms .
Table 2: Anticancer and Antiproliferative Profiles of Related Compounds
Key Insights :
- Thiazole derivatives with electron-deficient aromatic groups (e.g., chlorine) show enhanced cytotoxicity, as seen in Compound 7b (IC₅₀ = 1.61 µg/mL) .
- The benzodioxole-carboxamide scaffold in the main compound may synergize with the thiazole core to improve metabolic stability compared to sulphonamide-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
